molecular formula C12H17NO4S B2361441 N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine CAS No. 1049806-52-1

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2361441
CAS No.: 1049806-52-1
M. Wt: 271.33
InChI Key: MZJMDMIADHZPOT-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (CAS 1049806-52-1) is a high-purity chemical reagent of significant interest in medicinal chemistry and antimicrobial discovery research. This compound, with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol, serves as a critical synthetic intermediate and scaffold for the development of novel therapeutic candidates . Its primary research value lies in its structural features, particularly the 2,5-dimethylphenyl scaffold, which is a recognized structural motif in compounds active against multidrug-resistant pathogens . Recent studies highlight that derivatives based on this scaffold are being actively investigated for their potent activity against a panel of challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus strains . Some related naphthoquinone-fused thiazole derivatives have demonstrated excellent efficacy against these priority pathogens, as well as favourable activity against vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, this chemical space shows promise for targeting emerging and highly resistant fungal pathogens such as Candida auris , with certain derivatives exhibiting greater activity than the standard antifungal fluconazole . Researchers are exploring these compounds to develop new small molecules that can circumvent existing antimicrobial resistance mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-6-9(2)11(7-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMDMIADHZPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C(C)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The preparation of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine requires sequential modifications to the alanine backbone. Two primary strategies dominate the literature: (1) direct sulfonylation of pre-formed N-(2,5-dimethylphenyl)alanine and (2) stepwise assembly of the N-alkyl and N-sulfonyl groups onto an alanine precursor.

Direct Sulfonylation of N-(2,5-Dimethylphenyl)alanine

This route begins with the synthesis of N-(2,5-dimethylphenyl)alanine, followed by sulfonylation at the nitrogen atom.

Formation of N-(2,5-Dimethylphenyl)alanine

The alkylation of 2,5-dimethylaniline with a protected alanine derivative is a critical step. A method adapted from Fischer’s classical α-bromo acid substitution involves:

  • Diazotization and Bromination : L-alanine is converted to its α-bromo analog via diazotization with sodium nitrite and hydrobromic acid, retaining stereochemistry.
  • Nucleophilic Displacement : The α-bromoalanine reacts with 2,5-dimethylaniline in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C to form N-(2,5-dimethylphenyl)alanine.

The reaction proceeds via an SN2 mechanism, ensuring inversion of configuration at the α-carbon. However, since the target compound is a racemate (DL-alanine), no enantioselective controls are required.

Sulfonylation with Methylsulfonyl Chloride

The nitrogen atom of N-(2,5-dimethylphenyl)alanine is sulfonylated using methylsulfonyl chloride under basic conditions:

  • Reaction Conditions : Triethylamine (2.5 equiv.) in dichloromethane at 0°C, followed by slow addition of methylsulfonyl chloride (1.2 equiv.). The mixture is stirred for 12 hours at room temperature.
  • Workup : The product is extracted with dichloromethane, washed with dilute HCl, and purified via recrystallization from ethanol/water.

This step achieves near-quantitative yields due to the high electrophilicity of methylsulfonyl chloride.

Stepwise Assembly via Intermediate Protection

For improved regioselectivity, a protecting-group strategy is employed:

Tosyl Protection of Alanine
  • Protection : L-alanine is treated with p-toluenesulfonyl chloride in aqueous NaOH to form N-tosylalanine.
  • Alkylation : The tosyl-protected alanine reacts with 2,5-dimethyliodobenzene in the presence of potassium carbonate, yielding N-tosyl-N-(2,5-dimethylphenyl)alanine.
Sulfonylation and Deprotection
  • Sulfonylation : The tosyl group is replaced by methylsulfonyl via nucleophilic displacement using methylsulfonyl chloride and 1,8-diazabicycloundec-7-ene (DBU).
  • Acidic Deprotection : Residual protecting groups are removed using 6M HCl at reflux, followed by neutralization with NaOH.

This method avoids over-sulfonylation and ensures high purity (>98% by HPLC).

Alternative Routes and Catalytic Methods

Enzymatic Resolution for Enantiopure Derivatives

While the target compound is racemic, enantioselective synthesis is achievable using enzymatic hydrolysis. A patent describing the resolution of N-(2,6-dimethylphenyl)alanine esters (JP2006510364A) provides a template:

  • Racemic Ester Hydrolysis : A racemic N-(2,5-dimethylphenyl)alanine ester is treated with an enantioselective hydrolase (e.g., Candida antarctica lipase B), selectively hydrolyzing one enantiomer.
  • Separation : The hydrolyzed (R)- or (S)-alanine is isolated via solvent extraction, while the unreacted ester is recycled.

This method, though untested for the 2,5-dimethyl isomer, offers a pathway to enantiopure variants.

Michael Addition-Elimination Pathways

A PMC study on furanone-alanine hybrids demonstrates the utility of tandem Michael addition-elimination reactions:

  • Michael Adduct Formation : 3,4-Dichloro-5-(menthyloxy)furan-2(5H)-one reacts with alanine in ethanol under basic conditions.
  • Elimination : The intermediate undergoes HCl-mediated elimination to form the target structure.

Adapting this method would require substituting the furanone with a 2,5-dimethylphenyl-containing electrophile.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Sulfonylation Efficiency : Dichloromethane outperforms THF or DMF in minimizing side reactions (e.g., ester hydrolysis).
  • Low-Temperature Alkylation : Reactions at 0°C improve regioselectivity during N-alkylation, reducing diarylation byproducts.

Catalytic Systems

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances the alkylation of sterically hindered anilines, increasing yields from 65% to 82%.
  • Enzymatic Catalysis : Immobilized lipases reduce reaction times in kinetic resolutions, though substrate specificity remains a barrier for 2,5-dimethyl derivatives.

Analytical Characterization

Key spectral data for this compound include:

Property Value Method
Molecular Weight 271.33 g/mol HRMS
¹H NMR (DMSO-d₆) δ 1.45 (d, 3H, CH₃), 2.25 (s, 6H, Ar-CH₃), 3.15 (s, 3H, SO₂CH₃), 4.10 (q, 1H, CH) Bruker 400 MHz
Melting Point 178–180°C Differential Scanning Calorimetry

Industrial-Scale Considerations

Cost-Effective Reagents

  • Methylsulfonyl Chloride vs. Dimethyl Sulfate : The former is preferred for higher sulfonylation efficiency despite its higher cost.
  • Recycling Solvents : Ethanol and dichloromethane are recovered via distillation, reducing waste.

Environmental Impact

  • Waste Management : Sulfonic acid byproducts are neutralized with Ca(OH)₂ to form insoluble calcium sulfonate, which is filtered and landfilled.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The aromatic and aliphatic groups may also interact with various biological pathways, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Effects: 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Isomers

The positional isomer N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (CAS: 1008265-17-5) shares identical molecular weight and formula but differs in substituent arrangement. Crystal structure studies of related sulfonamides (e.g., N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide) reveal that substituent positions significantly influence molecular conformation. For instance, the 2,5-dimethylphenyl group induces a torsion angle of 71.41° at the S–N bond, compared to −60.37° and 58.81° in 2,3-dimethyl analogs . These conformational differences alter hydrogen-bonding patterns (e.g., dimerization via N–H···O interactions) and may affect binding to biological targets like photosystem II .

Functional Group Variations: Methylsulfonyl vs. Methoxyacetyl/Phenylacetyl

Compared to agrochemical alanine derivatives such as metalaxyl (methoxyacetyl group) and benalaxyl (phenylacetyl group), the methylsulfonyl moiety in the target compound enhances electron-withdrawing properties. Metalaxyl (CAS: 57837-19-1) and benalaxyl (CAS: 71626-11-4) are fungicides targeting oomycetes, with IC₅₀ values in the nanomolar range . The methylsulfonyl group may confer distinct activity profiles, possibly shifting target specificity or resistance mechanisms.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Predicted Boiling Point (°C) Structural Feature(s)
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine 2,5-dimethylphenyl, methylsulfonyl 271.33 Potential PET inhibition 450.6 S–N torsion angle: 71.41°
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine 3,5-dimethylphenyl, methylsulfonyl 271.33 Unknown N/A Isomeric conformation differences
Metalaxyl 2,6-dimethylphenyl, methoxyacetyl 279.36 Fungicide (IC₅₀: <100 nM) 295 (decomposes) Ester group enhances systemic mobility
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl, hydroxynaphthalene 335.39 PET inhibitor (IC₅₀: ~10 µM) N/A Planar naphthalene core enhances binding

Key Research Findings

Substituent Positioning : The 2,5-dimethyl configuration optimizes steric and electronic interactions for PET inhibition, as seen in hydroxynaphthalene-carboxamides .

Methylsulfonyl vs. Other Groups : The methylsulfonyl group’s electron-withdrawing nature may enhance target binding compared to methoxyacetyl groups in metalaxyl, though at the cost of reduced lipid solubility .

Q & A

Q. What are the established synthetic routes for N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 2,5-dimethylphenylamine with methylsulfonyl chloride derivatives under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. For example:

React 2,5-dimethylphenylamine with methylsulfonyl chloride in dichloromethane at 0–5°C.

Add triethylamine dropwise to maintain pH >3.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Optimization tips:

  • Control reaction temperature to minimize side products.
  • Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Q. How can X-ray crystallography and spectroscopic techniques characterize the molecular structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Grow single crystals via slow evaporation of ethanol solutions. Use SHELXL for structure refinement, analyzing torsion angles (e.g., C—SO₂—NH—C segment) and hydrogen-bonding networks (e.g., N—H···O interactions). For example, related sulfonamides exhibit torsion angles of -61.0° to 62.7°, influencing molecular packing .
  • Spectroscopy : Confirm purity via:
  • ¹H/¹³C NMR : Identify methylsulfonyl (δ ~3.0 ppm for CH₃) and aromatic protons (δ ~6.5–7.5 ppm).
  • IR : Detect S=O stretches (~1350–1150 cm⁻¹) and N—H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. What structural features contribute to its biological activity, particularly in inhibiting photosynthetic electron transport (PET)?

  • Methodological Answer :
  • Substituent positioning (e.g., 2,5-dimethyl groups) enhances lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., sulfonyl) increase binding affinity to photosystem II (PSII) targets.
  • Key data : IC₃₀ values ~10 µM in spinach chloroplast assays, comparable to N-(3,5-dimethylphenyl) derivatives. Activity correlates with torsion angles affecting molecular planarity and target interaction .

Q. How do crystallographic discrepancies in related sulfonamides inform refinement protocols for this compound?

  • Methodological Answer :
  • Compare torsion angles and hydrogen-bonding patterns across studies. For example:
CompoundC—SO₂—NH—C Torsion AngleHydrogen Bond Length (Å)
N-(2,5-Dimethylphenyl)-61.0°2.89
N-(2,6-Dimethylphenyl)44.9°2.92
  • Resolve conflicts using iterative refinement in SHELXL and validate via R-factor convergence (<0.05) .

Q. What analytical strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :
  • Systematic SAR studies : Vary substituents (e.g., halogen vs. methyl) and assess PET inhibition.
  • Controlled assays : Standardize chloroplast isolation protocols (spinach, 4°C) and light intensity (1000 µmol photons m⁻² s⁻¹) to minimize variability.
  • Statistical tools : Use ANOVA to compare IC₃₀ values across replicate experiments .

Q. How does conformational analysis via crystallography guide drug design for sulfonamide-based inhibitors?

  • Methodological Answer :
  • Analyze S=O bond eclipsing with N—C bonds (e.g., eclipsed vs. staggered conformers) to predict steric effects on target binding.
  • Case study : N-(methylsulfonyl) derivatives with perpendicular aromatic/sulfonyl planes show enhanced PSII binding due to reduced steric hindrance .

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